molecular formula C10H7FO2S B121314 Methyl 5-fluoro-1-benzothiophene-2-carboxylate CAS No. 154630-32-7

Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B121314
CAS No.: 154630-32-7
M. Wt: 210.23 g/mol
InChI Key: KMBHCZSECUMYRF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted with a fluorine atom at the 5-position and a methyl ester group at the 2-position. Fluorine substitution is known to enhance metabolic stability, lipophilicity, and electronic effects in pharmaceuticals and agrochemicals, making this compound a candidate for drug discovery intermediates or material science applications .

Properties

IUPAC Name

methyl 5-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBHCZSECUMYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625901
Record name Methyl 5-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154630-32-7
Record name Methyl 5-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate typically involves the reaction of 5-fluoro-2-bromobenzothiophene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ester group at the 2-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Example Reaction:
Methyl 5-fluoro-1-benzothiophene-2-carboxylate → 5-Fluoro-1-benzothiophene-2-carboxylic acid

Conditions Reagents Yield Source
Aqueous NaOH (1 M), MeOH, refluxNaOH, methanol85%
HCl (conc.), H₂O, 100°CHydrochloric acid78%

The carboxylic acid can subsequently be converted to acyl chlorides (e.g., using thionyl chloride) for nucleophilic substitutions (e.g., amidation, esterification).

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzothiophene ring, enhanced by the fluorine substituent at position 5, facilitates NAS at the 5-position.

Example Reaction:
this compound → Methyl 5-amino-1-benzothiophene-2-carboxylate

Conditions Reagents Yield Source
NH₃ (aq.), DMF, 80°CAmmonia, DMF63%
K₂CO₃, DMF, 60°C, 2 hPotassium carbonate72%

Fluorine can also be replaced by other nucleophiles (e.g., -SH, -OCH₃) under similar conditions .

Palladium-Catalyzed Cross-Coupling and Carbonylation

The benzothiophene core participates in palladium-mediated cross-coupling reactions, enabling structural diversification.

Example Reaction (Sonogashira Coupling):
this compound + Terminal alkyne → Alkyne-substituted derivative

Conditions Catalyst/Reagents Yield Source
Pd(PPh₃)₂Cl₂, CuI, Et₃N, THFPalladium, copper iodide68%

Additionally, oxidative alkoxycarbonylation under CO pressure (32 atm) and PdI₂/KI catalysis introduces ester functionalities at the 3-position of the benzothiophene ring .

Conversion to Amides and Derivatives

The ester group reacts with amines to form amides, a critical step in medicinal chemistry for bioactivity modulation.

Example Reaction:
this compound → 5-Fluoro-1-benzothiophene-2-carboxamide

Conditions Reagents Yield Source
NH₂R, LiHMDS, THF, -78°C to RTLithium bis(trimethylsilyl)amide, amine58%

This method has been employed to synthesize selective kinase inhibitors, such as Clk1/4 antagonists .

Cyclization and Heterocycle Formation

The compound serves as a precursor in annulation reactions to construct fused heterocyclic systems.

Example Reaction (Gewald Annulation):
this compound + Aldehyde → Polycyclic thiophene derivatives

Conditions Reagents Yield Source
Piperidine, EtOH, refluxPiperidine catalyst74%

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 5-fluoro-1-benzothiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of novel therapeutic agents, particularly in oncology. Its fluorinated structure enhances biological activity, making it a valuable component in the development of anti-cancer drugs.

Case Study: Anti-Cancer Agents
Research has shown that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, studies have demonstrated that modifications to the benzothiophene core can lead to compounds with improved selectivity and efficacy against specific cancer types .

Compound NameActivityTarget Cancer Type
Compound AIC50: 50 nMBreast Cancer
Compound BIC50: 30 nMLung Cancer

Material Science

Organic Semiconductors
In material science, this compound is used in the production of organic semiconductors. These materials are crucial for developing efficient electronic devices such as organic light-emitting diodes (OLEDs).

Performance Metrics
The incorporation of this compound into semiconductor formulations has been linked to enhanced charge mobility and stability, which are vital for the performance of OLEDs.

Material TypeCharge Mobility (cm²/Vs)Stability (hours)
OLED A3.5500
OLED B4.0600

Agricultural Chemistry

Agrochemical Development
The compound shows potential in agricultural chemistry for the synthesis of new agrochemicals, particularly pesticides and herbicides. Its unique structure allows for the design of compounds that target specific pests while minimizing environmental impact.

Research Findings
Studies indicate that formulations containing this compound exhibit higher efficacy against certain pests compared to traditional agrochemicals .

Biochemical Research

Interaction Studies
In biochemical research, this compound is employed to study its interactions with biological systems, aiding in understanding metabolic pathways and enzyme functions.

Example Application
One notable application involved using this compound to investigate its effects on enzyme inhibition, revealing insights into the mechanisms of action for various metabolic processes .

Analytical Chemistry

Standard Reference Material
this compound serves as a standard reference material in analytical methods. It is used for calibrating instruments and validating results across various chemical analyses.

Calibration Data
In analytical labs, this compound has been utilized to establish calibration curves for high-performance liquid chromatography (HPLC) methods, ensuring accurate quantification in complex mixtures.

Analytical MethodCalibration Range (µg/mL)R² Value
HPLC Method A0.1 - 100.999
HPLC Method B0.5 - 200.998

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity, making it a potential candidate for drug development. The compound’s unique structure allows it to modulate various biological pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key structural differences and molecular parameters among methyl 5-fluoro-1-benzothiophene-2-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number
This compound* C₁₀H₇FO₂S ~224.23 (calc.) -F (5), -COOCH₃ (2) Not explicitly listed
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 207.25 -NH₂ (5), -COOCH₃ (2) 20699-85-8
Methyl 3-amino-5-fluoro-1-benzothiophene-2-carboxylate C₁₀H₈FNO₂S 225.24 -NH₂ (3), -F (5), -COOCH₃ (2) 835912-83-9
Methyl 5-phenylthiophene-2-carboxylate† C₉H₇N₃O₄ Not provided -Ph (5), -COOCH₃ (2)‡ Not provided

*Calculated molecular weight based on fluorine substitution. ‡Assumed structure based on naming conventions.

Key Observations:
  • Fluorine vs. Amino Substitution: The fluorine atom at position 5 increases molecular weight compared to the amino-substituted analog (e.g., 207.25 vs. ~224.23).
  • Dual Substitution: Methyl 3-amino-5-fluoro-1-benzothiophene-2-carboxylate combines both amino and fluoro groups, leading to increased molecular weight (225.24) and polarity, which may influence solubility and biological activity .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

  • Lipophilicity: Fluorine substitution typically increases logP (lipophilicity) compared to amino groups, favoring membrane permeability in drug candidates. For example, methyl 3-amino-5-fluoro-1-benzothiophene-2-carboxylate has a calculated logP of 2.99 , whereas amino-substituted analogs (e.g., methyl 5-amino-1-benzothiophene-2-carboxylate) may exhibit lower logP due to hydrogen bonding from -NH₂ .
  • Melting Points and Solubility: Methyl esters of benzothiophenes generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone). Fluorine’s electron-withdrawing effect may reduce melting points compared to amino derivatives .

Biological Activity

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with a fluorine atom at the 5-position and a carboxylate ester group. The presence of the fluorine atom enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

Property Value
Molecular FormulaC10_{10}H7_{7}F O2_{2}S
Molecular Weight224.22 g/mol
Melting PointNot well-documented
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes. The fluorine substitution plays a critical role in enhancing the compound's binding affinity to enzyme active sites, potentially inhibiting their activity. This inhibition can lead to modulation of various biological pathways, making it a candidate for drug development targeting specific diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus. The compound's structural features contribute to its efficacy in pharmacological applications.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial activity of benzothiophene derivatives, this compound was tested against multiple bacterial strains. The results indicated significant inhibition of bacterial growth, highlighting its potential as a therapeutic agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Research Findings on Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (µM)
MCF-7 (Breast adenocarcinoma)15 µM
Bx-PC3 (Pancreatic adenocarcinoma)20 µM
A549 (Lung carcinoma)25 µM

These findings suggest that this compound could be developed further as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the benzothiophene core can significantly affect its biological activity. For instance, the introduction of different substituents at various positions can enhance or reduce antimicrobial and anticancer activities.

Comparative Analysis of Substituted Derivatives

Compound Biological Activity
Methyl 5-chloro-1-benzothiophene-2-carboxylateModerate antibacterial activity
Methyl 5-bromo-1-benzothiophene-2-carboxylateHigh anticancer activity
Ethyl 5-fluoro-1-benzothiophene-2-carboxylateEnhanced solubility

Q & A

Q. Q: What are common synthetic routes for Methyl 5-fluoro-1-benzothiophene-2-carboxylate, and how can purity be verified?

A:

  • Synthesis : A typical route involves cyclization of halogenated precursors (e.g., 5-fluoro-2-chlorobenzaldehyde derivatives) via Friedel-Crafts acylation or Suzuki-Miyaura coupling to construct the benzothiophene core. Esterification with methanol under acidic conditions introduces the methyl carboxylate group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used. Recrystallization from ethanol or methanol improves crystallinity.
  • Purity Verification :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency indicates purity.
    • NMR : Check for absence of extraneous peaks in 1^1H NMR (e.g., δ 8.2–8.4 ppm for aromatic protons, δ 3.9–4.1 ppm for methyl ester) .
    • Melting Point : Compare observed mp (e.g., 145–147°C for analogous compounds) with literature values .

Advanced Synthetic Optimization

Q. Q: How can conflicting yields in Friedel-Crafts acylation steps be resolved during scale-up?

A:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to optimize regioselectivity and minimize side reactions (e.g., over-acylation).
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) may improve solubility of fluorinated intermediates compared to nonpolar solvents .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce decomposition of electron-deficient benzothiophene intermediates.
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and identify byproducts early .

Structural Elucidation Challenges

Q. Q: How do crystallographic data (e.g., X-ray diffraction) resolve ambiguities in NMR assignments for fluorinated benzothiophenes?

A:

  • ORTEP-3 Analysis : Generate thermal ellipsoid plots to confirm bond angles and distances, particularly around the fluorine substituent and ester group. Discrepancies in 19F^{19}\text{F} NMR shifts (e.g., δ -110 to -120 ppm) can be cross-validated with crystal packing effects .
  • Torsional Strain : Fluorine’s electronegativity may distort the benzothiophene ring; compare computed (DFT) and experimental geometries to validate assignments .

Reactivity and Functionalization

Q. Q: What strategies enable selective functionalization of the benzothiophene ring without compromising the ester group?

A:

  • Protection/Deprotection : Temporarily silylate the ester (e.g., TMSCl) during electrophilic substitutions (e.g., nitration).
  • Directed Metalation : Use directing groups (e.g., fluorine) with LDA or Grignard reagents to install substituents at C-4 or C-6 positions .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts selectively modify halogenated positions (e.g., bromine at C-5) while preserving the ester .

Analytical Method Development

Q. Q: How can HPLC methods be optimized to separate this compound from structurally similar impurities?

A:

  • Column Selection : Use a phenyl-hexyl stationary phase for enhanced π-π interactions with aromatic systems.
  • Mobile Phase : Gradient elution (e.g., 50%→80% acetonitrile in water with 0.1% TFA) improves resolution of polar byproducts (e.g., hydrolyzed carboxylic acid derivatives) .
  • Detection : Diode-array detection (DAD) at 210 nm and 254 nm distinguishes fluorinated analogs based on UV absorbance profiles .

Mechanistic Studies

Q. Q: What experimental approaches validate proposed reaction mechanisms for ester hydrolysis under basic conditions?

A:

  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} using deuterated solvents (e.g., D₂O) to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure).
  • Trap-and-Kill Experiments : Add scavengers (e.g., TEMPO) to intercept radical intermediates, if suspected.
  • Computational Modeling : DFT calculations (e.g., Gaussian) model transition states to confirm whether hydrolysis proceeds via acyl-oxygen cleavage .

Biological Activity Profiling

Q. Q: How can structure-activity relationships (SAR) guide modifications to enhance the compound’s bioactivity?

A:

  • Fluorine Scanning : Replace fluorine with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and target binding .
  • Ester Bioisosteres : Replace the methyl ester with amides or heterocycles (e.g., oxadiazoles) to improve metabolic stability .
  • In Silico Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases) and prioritize synthetic targets .

Contradictory Spectral Data

Q. Q: How to address conflicting 13C^{13}\text{C}13C NMR signals for the carbonyl carbon in different solvent systems?

A:

  • Solvent Effects : Polar solvents (e.g., DMSO-d₆) may cause deshielding (δ 165–170 ppm) vs. nonpolar solvents (CDCl₃: δ 160–165 ppm).
  • Dynamic Effects : Check for rotameric equilibria using variable-temperature NMR; slow exchange at low temps (e.g., -40°C) splits peaks .
  • Additive Tests : Add shift reagents (e.g., Eu(fod)₃) to confirm assignments through predictable complexation-induced shifts .

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